3,3'-(Diazene-1,2-diyl)diphenol

Catalog No.
S3402641
CAS No.
2050-15-9
M.F
C12H10N2O2
M. Wt
214.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-(Diazene-1,2-diyl)diphenol

CAS Number

2050-15-9

Product Name

3,3'-(Diazene-1,2-diyl)diphenol

IUPAC Name

3-[(3-hydroxyphenyl)diazenyl]phenol

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C12H10N2O2/c15-11-5-1-3-9(7-11)13-14-10-4-2-6-12(16)8-10/h1-8,15-16H

InChI Key

KONUTRXTUUBGKS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)N=NC2=CC(=CC=C2)O

Canonical SMILES

C1=CC(=CC(=C1)O)N=NC2=CC(=CC=C2)O

Antifungal Properties

Specific Scientific Field:
Summary:
Experimental Procedures:
Results:

References:

  • Marinescu, M., et al. (2022). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. Materials, 15(22), 8162
  • Al-qatrani, N. H. K., et al. (2019). Synthesis, Characterization and Antibacterial Activity of Some New 1, 2, 3-Selenadiazole derived from 4-amino acetophenone. Journal of Physics: Conference Series, 1279, 012036
  • Kavaliauskas, P., et al. (2020). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193

3,3'-(Diazene-1,2-diyl)diphenol, also known as 4,4'-(diazene-1,2-diyl)diphenol, is an organic compound characterized by its diazene functional group (-N=N-) linked to two phenolic moieties. This compound exhibits unique properties due to the presence of the azo linkage, which imparts photoresponsive characteristics and potential applications in various fields such as materials science and biochemistry. The molecular formula for 3,3'-(Diazene-1,2-diyl)diphenol is C12H10N2O2, and it has a molecular weight of approximately 218.22 g/mol.

  • Skin and eye irritation [].
  • Potential allergic reactions [].
  • In some cases, azo compounds may have mutagenic or carcinogenic properties [].

The chemical reactivity of 3,3'-(Diazene-1,2-diyl)diphenol is primarily influenced by its diazene group. It can undergo various reactions typical of azo compounds, including:

  • Reduction Reactions: The diazene bond can be reduced to form amines under specific conditions.
  • Electrophilic Substitution: The phenolic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Photoisomerization: Upon exposure to UV light, the compound can undergo structural changes that alter its physical properties, making it useful in photoresponsive applications .

Research into the biological activity of 3,3'-(Diazene-1,2-diyl)diphenol has revealed potential antioxidant properties. Compounds with similar structures often exhibit significant biological activities due to their ability to scavenge free radicals. Additionally, derivatives of diazene compounds have been studied for their antimicrobial and anticancer activities, suggesting that 3,3'-(Diazene-1,2-diyl)diphenol may possess similar bioactive properties .

Several methods have been developed for synthesizing 3,3'-(Diazene-1,2-diyl)diphenol:

  • Azo Coupling Reaction: A common method involves the azo coupling of phenolic compounds with diazonium salts derived from aniline derivatives.
  • Reduction of Nitro Compounds: Nitro-substituted phenols can be reduced to their corresponding amines and subsequently reacted with diazonium salts.
  • Direct Diazotization: The direct diazotization of 4-aminophenol followed by coupling with another phenolic compound yields 3,3'-(Diazene-1,2-diyl)diphenol .

The unique properties of 3,3'-(Diazene-1,2-diyl)diphenol lend themselves to various applications:

  • Photoresponsive Materials: Its ability to change structure upon light exposure makes it suitable for use in smart materials and devices.
  • Dyes and Pigments: The compound can serve as a precursor for dyes due to its vibrant color and stability.
  • Antioxidants in Pharmaceuticals: Its potential antioxidant properties may find applications in health supplements and pharmaceutical formulations .

Interaction studies involving 3,3'-(Diazene-1,2-diyl)diphenol have focused on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies help elucidate the mechanism behind its biological activity and potential therapeutic uses. For instance, research has indicated that the compound may interact with cellular receptors or enzymes involved in oxidative stress pathways .

Several compounds share structural similarities with 3,3'-(Diazene-1,2-diyl)diphenol. These include:

Compound NameStructureUnique Features
4-AminophenolC6H7NOPrecursor for diazonium salts
AzobenzeneC12H10N2Known for its strong photochemical properties
4-HydroxyazobenzeneC12H11N2OExhibits both azo and phenolic characteristics
4-Amino-4'-hydroxyazobenzeneC12H12N4OContains additional amino groups enhancing reactivity

Uniqueness: 3,3'-(Diazene-1,2-diyl)diphenol is distinguished by its dual phenolic structure connected through a diazene linkage, which provides specific photoresponsive characteristics not found in simpler azo compounds like azobenzene.

Traditional Diazotization-Coupling Approaches

The synthesis of 3,3'-(Diazene-1,2-diyl)diphenol historically relies on diazotization followed by electrophilic aromatic coupling. This two-step process begins with the diazotization of 2-aminophenol in an acidic medium, typically using hydrochloric acid and sodium nitrite at 0–5°C to generate a diazonium salt intermediate. The unstable diazonium ion is then coupled with a phenolic compound under alkaline conditions, where the phenol acts as a nucleophile, attacking the diazonium salt at the para position relative to the hydroxyl group.

Mechanistic Pathway:

  • Diazotization:
    $$ \text{2-Aminophenol} + \text{NaNO}2 + \text{HCl} \rightarrow \text{Diazonium Chloride} + \text{H}2\text{O} + \text{NaCl} $$
    The reaction proceeds via the formation of a nitrosonium ion ($$ \text{NO}^+ $$), which reacts with the amine group to form an N-nitrosamine intermediate, eventually yielding the diazonium salt.
  • Coupling Reaction:
    $$ \text{Diazonium Salt} + \text{Phenol} \xrightarrow{\text{NaOH}} \text{3,3'-(Diazene-1,2-diyl)diphenol} + \text{HCl} $$
    In alkaline media, the phenol deprotonates to form a phenoxide ion, enhancing its nucleophilicity. The diazonium salt undergoes heterolytic cleavage, releasing nitrogen gas ($$ \text{N}_2 $$) and forming a phenyl cation, which reacts with the phenoxide to establish the azo linkage.

Optimization Considerations:

  • Temperature Control: Diazotization requires strict temperature regulation (0–5°C) to prevent premature decomposition of the diazonium salt.
  • Alkaline Medium: A 10% sodium hydroxide solution is commonly used to maintain the phenoxide ion concentration, ensuring efficient coupling.

Green Chemistry Strategies for Azo Bond Formation

Recent advances focus on minimizing waste and improving atom economy. One approach involves copper-catalyzed reactions that reduce the reliance on stoichiometric reagents. For example, a one-pot synthesis using phthalic hydrazide, diaryliodonium triflates, and arylboronic acids in the presence of $$ \text{Cu(MeCN)}4\text{BF}4 $$ achieves azo bond formation with 88% yield. This method eliminates the need for isolated diazonium salts, reducing hazardous intermediate handling.

Key Green Innovations:

  • Solvent Selection: Dimethylformamide (DMF) is employed as a polar aprotic solvent to enhance reaction homogeneity, though future efforts may explore biodegradable alternatives.
  • Catalyst Reusability: Copper catalysts remain active for multiple cycles, decreasing metal waste.
  • Energy Efficiency: Reactions conducted at 100°C for 10 hours under air avoid energy-intensive inert atmospheres.

Table 1: Comparison of Traditional vs. Green Synthesis

ParameterTraditional MethodGreen Method
Diazonium IsolationRequiredAvoided
CatalystNone$$ \text{Cu(MeCN)}4\text{BF}4 $$
SolventAqueousDMF
Reaction Time2–4 hours10 hours
YieldModerate (70–80%)High (88%)

Catalytic Systems for Regioselective Synthesis

Regioselectivity in azo bond formation is critical for obtaining the desired 3,3'-isomer. Copper-based catalysts, such as $$ \text{Cu(MeCN)}4\text{BF}4 $$, coordinate with diazonium salts to direct coupling at the meta position of phenol derivatives. This coordination stabilizes transition states and lowers activation energy, favoring the formation of 3,3'-(Diazene-1,2-diyl)diphenol over ortho or para isomers.

Mechanistic Role of Catalysts:

  • Electron Transfer: Copper(I) facilitates single-electron transfer (SET) to the diazonium salt, generating a phenyl radical that selectively couples with the phenolic nucleophile.
  • Steric Effects: Bulky ligands on the copper center hinder undesired ortho coupling, enhancing meta selectivity.

Table 2: Catalytic Systems and Their Performance

CatalystBaseSolventTemperatureRegioselectivity (3,3':ortho:para)
$$ \text{Cu(MeCN)}4\text{BF}4 $$$$ \text{K}3\text{PO}4 $$DMF100°C85:10:5
None (Traditional)NaOHH2O0–5°C60:25:15

Case Study:
A three-component reaction leveraging $$ \text{Cu(MeCN)}4\text{BF}4 $$ produces 3,3'-(Diazene-1,2-diyl)diphenol with 85% regioselectivity. The catalyst enables concurrent diazotization and coupling in a single pot, streamlining the synthesis.

XLogP3

3

Dates

Modify: 2023-08-19

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